BAY 1892005

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

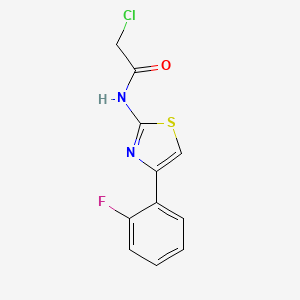

Fórmula molecular |

C11H8ClFN2OS |

|---|---|

Peso molecular |

270.71 g/mol |

Nombre IUPAC |

2-chloro-N-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetamide |

InChI |

InChI=1S/C11H8ClFN2OS/c12-5-10(16)15-11-14-9(6-17-11)7-3-1-2-4-8(7)13/h1-4,6H,5H2,(H,14,15,16) |

Clave InChI |

JYANOVDYYBXVNL-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C2=CSC(=N2)NC(=O)CCl)F |

Origen del producto |

United States |

Foundational & Exploratory

BAY 1892005: A Modulator of Mutant p53 Condensates - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of BAY 1892005, a small molecule that has been identified as a modulator of mutant p53 condensates.[1][2] The tumor suppressor protein p53 is frequently mutated in cancer, with certain mutations leading to its misfolding, aggregation, and formation of biomolecular condensates through liquid-liquid phase separation (LLPS).[3][4][5][6] These condensates are implicated in the loss of p53's tumor-suppressive function and the gain of oncogenic functions.[4][6] this compound represents a novel therapeutic strategy aimed at targeting these aberrant p53 structures.

Core Mechanism of Action

This compound acts as a direct modulator of p53 condensates.[3][7] Its mechanism is distinguished by its differential effects on various p53 mutants. The compound directly interacts with p53, forming a covalent bond.[1][8] This interaction has been confirmed by mass spectrometry, which detected a mass shift of 234 Da in the p53R175H mutant upon incubation with this compound, indicative of covalent binding.[1]

The primary effects of this compound on p53 condensates are as follows:

-

Dissolution of Structural Mutant p53 Condensates: In cancer cells harboring structural p53 mutants, such as p53R175H and p53Y220C, this compound leads to the rapid dissolution of these condensates.[1][2] This suggests that the compound interferes with the molecular interactions necessary for the stability of these particular condensates.

-

Induction of DNA-Binding Mutant p53 Condensates: Conversely, for DNA-binding defective mutants like p53R273H, this compound induces the formation of condensates.[1][2] This indicates that the mechanism of action is highly dependent on the specific conformational state of the mutant p53 protein.

It is crucial to note that while this compound modulates the physical state of mutant p53 condensates, it does not lead to the reactivation of the mutant protein's transcriptional functions.[1][2][6][7]

Signaling and Functional Consequences

The modulation of p53 condensates by this compound has downstream cellular effects. While it does not restore the tumor-suppressive transcriptional activity of mutant p53, there is evidence to suggest a partial activation of the p53 family member, p73.[2] The broader implications for downstream p53 signaling pathways are still under investigation.

References

- 1. Protein-ligand affinity determinations using covalent labeling-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Small Molecules that Modulate Mutant p53 Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase separation of p53 precedes aggregation and is affected by oncogenic mutations and ligands - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01739J [pubs.rsc.org]

- 4. Liquid-liquid phase separation: an emerging perspective on the tumorigenesis, progression, and treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase separation in Cancer: From the Impacts and Mechanisms to Treatment potentials [ijbs.com]

- 6. Liquid–Liquid Phase Separation in Cancer Signaling, Metabolism and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medkoo.com [medkoo.com]

An In-depth Technical Guide to the Differential Effects of ATR Inhibition on Wild-Type versus Mutant p53 Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The user's query specified BAY 1892005. However, the vast majority of scientific literature on Bayer's ATR inhibitors in the context of p53 status refers to BAY 1895344 (elimusertib) . This guide will proceed with the analysis of BAY 1895344 and other well-characterized ATR inhibitors (ATRi) like ceralasertib and berzosertib, as this aligns with the core scientific inquiry about the interplay between ATR inhibition and p53 function.

Executive Summary

The tumor suppressor protein p53 is a cornerstone of the DNA Damage Response (DDR), orchestrating cell cycle arrest, DNA repair, and apoptosis. Its mutation or loss, occurring in over 50% of human cancers, cripples the G1 checkpoint and forces cells to rely heavily on the S and G2/M checkpoints for survival, particularly under conditions of replication stress.[1][2] This dependency creates a critical vulnerability. The Ataxia Telangiectasia and Rad3-related (ATR) kinase is the master regulator of the S and G2/M checkpoints, responding to single-strand DNA breaks and stalled replication forks.[3][4]

This technical guide elucidates the mechanism of action of ATR inhibitors, with a focus on BAY 1895344, and details their differential effects on cancer cells based on their p53 status. The central principle is synthetic lethality : while inhibition of ATR in p53 wild-type (WT) cells may cause a transient cell cycle arrest, in p53-deficient cells, it leads to the abrogation of the last remaining functional checkpoint, forcing cells with unrepaired DNA damage into mitosis. This results in mitotic catastrophe and selective cell death, providing a promising therapeutic window for treating p53-mutated cancers.[5][6][7]

Core Mechanism: ATR Inhibition and p53 Status

In response to DNA damage or replication stress, wild-type p53 is activated, in part through the ATM kinase pathway, leading to the transcription of target genes like p21, which enforces a G1 cell cycle arrest.[8] This allows time for DNA repair before replication commences.

In cancer cells lacking functional p53, the G1 checkpoint is defective. These cells continue into S-phase with existing DNA damage and are highly dependent on the ATR-Chk1 signaling axis to manage replication stress and arrest the cell cycle in the S or G2 phase to allow for repair.[2][7]

ATR inhibitors like BAY 1895344 block the catalytic activity of ATR.

-

In p53 Wild-Type (WT) Cells: ATR inhibition can still lead to a G1 arrest through remaining ATM/p53 signaling, or a temporary G2 arrest. The presence of a functional G1 checkpoint provides a buffer against the catastrophic consequences of ATR failure.

-

In p53 Mutant/Deficient Cells: These cells lack the G1 checkpoint. By pharmacologically inhibiting ATR, the crucial S and G2 checkpoints are also eliminated. The cells are unable to halt their progression, enter mitosis with under-replicated and damaged DNA, and undergo mitotic catastrophe, a form of cell death.[5][7] This selective killing of p53-deficient cells is the essence of the synthetic lethal strategy.

Caption: ATRi Synthetic Lethality in p53-Deficient Cells.

Quantitative Data Summary

The efficacy of ATR inhibitors is markedly different in cells with varying p53 status, especially when combined with DNA-damaging agents.

Table 1: Cellular Viability (IC50) in Response to ATR Inhibition

| Cell Line | p53 Status | ATRi Treatment | IC50 (µM) | Combination Agent | Fold-Sensitization | Reference |

| HCT116 | Wild-Type | VE-821 | ~1.5 | Gemcitabine | 1.5x | [1] |

| HCT116 | Null (-/-) | VE-821 | ~1.5 | Gemcitabine | 4.0x | [1] |

| H1299 | Null (-/-) | M6620 (Berzosertib) | Not specified | Cisplatin | Significant Sensitization | [9] |

| H460 | Wild-Type | M6620 (Berzosertib) | Not specified | Cisplatin | No Significant Sensitization | [9] |

| Various | DDR-deficient | BAY 1895344 | Potent (low µM) | Monotherapy | N/A | [10] |

Note: Data for various ATR inhibitors are presented to illustrate a class effect. Fold-sensitization refers to the reduction in the IC50 of the combination agent in the presence of the ATR inhibitor.

Table 2: Effect of ATR Inhibition on Cell Cycle Distribution

| Cell Line | p53 Status | Treatment (ATRi + Radiation) | % G1 Phase | % S Phase | % G2/M Phase | Reference |

| HCT116 | Wild-Type | Control | ~60% | ~15% | ~25% | [1] |

| HCT116 | Wild-Type | VE-821 + 2 Gy IR | ~55% | ~15% | ~30% | [1] |

| HCT116 | Null (-/-) | Control | ~40% | ~25% | ~35% | [1] |

| HCT116 | Null (-/-) | VE-821 + 2 Gy IR | ~10% | ~30% | ~60% (abrogated checkpoint) | [1] |

Note: ATR inhibition abrogates the radiation-induced G2/M arrest, forcing cells into mitosis. This effect is more pronounced in p53-deficient cells, which lack the G1 checkpoint.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

Western Blotting for DDR Pathway Proteins

This protocol is for assessing the phosphorylation status of key ATR pathway proteins like Chk1 and the induction of DNA damage markers like γH2AX.

-

Cell Culture and Treatment: Seed p53-WT and p53-mutant/null cells to achieve 70-80% confluency. Treat with desired concentrations of BAY 1895344 for specified time points (e.g., 1-24 hours). Include vehicle (DMSO) and positive controls (e.g., hydroxyurea for ATR activation).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation: Normalize protein amounts (e.g., 20-30 µg per lane) and add Laemmli sample buffer. Denature samples by heating at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Chk1, anti-Chk1, anti-γH2AX, anti-p53, anti-Actin) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager or X-ray film.

Caption: Western Blotting Experimental Workflow.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).[11][12][13]

-

Cell Culture and Treatment: Plate cells and treat with BAY 1895344 as described above. A typical time course is 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, trypsinize, and then combine with the supernatant containing floating cells. Centrifuge at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping. Incubate at -20°C for at least 2 hours (or store for weeks).

-

Staining: Centrifuge the fixed cells to remove ethanol. Wash the pellet once with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI, a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.

-

Data Acquisition: Analyze the samples on a flow cytometer. Collect fluorescence data from at least 10,000 single-cell events.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment.[14][15]

-

Cell Seeding: Plate a low, predetermined number of single cells (e.g., 200-1000 cells/well) in 6-well plates. The exact number should be optimized to yield 50-150 colonies in the control wells. Allow cells to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of BAY 1895344 for a defined period (e.g., 24 hours).

-

Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days, allowing single cells to form colonies of at least 50 cells.

-

Fixing and Staining: Aspirate the medium, wash colonies with PBS, and fix/stain them with a solution of 0.5% crystal violet in 25% methanol for 30 minutes.

-

Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of visible colonies (≥50 cells) in each well.

-

Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition. The SF is normalized to the PE of the vehicle-treated control. Plot the SF against drug concentration to generate a dose-response curve.

Logical Relationship: Synthetic Lethality

The core therapeutic hypothesis rests on the synthetic lethal interaction between a genetic defect (p53 loss) and a pharmacological intervention (ATR inhibition).

References

- 1. The Impact of p53 Dysfunction in ATR Inhibitor Cytotoxicity and Chemo- and Radiosensitisation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Targeting of DNA Damage Response Pathways in TP53- and ATM-Mutated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Evaluation of the ATR inhibitor BAY 1895344 as a Radiosensitizer for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Selective killing of ATM- or p53-deficient cancer cells through inhibition of ATR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. benchchem.com [benchchem.com]

- 15. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Initial Characterization of BAY 1892005: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and initial characterization of BAY 1892005, a novel small molecule modulator of mutant p53 condensation. The information presented herein is collated from publicly available scientific literature, with a focus on the seminal publication by Lemos et al. (2020), "Identification of Small Molecules that Modulate Mutant p53 Condensation." This guide details the compound's mechanism of action, key in vitro activities, and the experimental methodologies employed in its initial investigation. All quantitative data are summarized in tabular format for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of the scientific concepts.

Introduction

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Mutations in the TP53 gene are among the most common genetic alterations in human cancers, often leading to the expression of a dysfunctional p53 protein. Certain p53 mutants have been observed to form condensates or aggregates within the nucleus of cancer cells. This compound has been identified as a small molecule that can modulate these mutant p53 condensates.[1][2] This document serves as a technical guide to the foundational scientific knowledge surrounding this compound.

Discovery and Mechanism of Action

This compound was identified through a high-throughput screen for small molecules that could alter the condensation state of mutant p53.[2] It is an aminothiazole derivative with the chemical formula C₁₁H₈ClFN₂OS and a molecular weight of 270.71 g/mol .

The primary mechanism of action of this compound is the modulation of mutant p53 condensates.[2] It has been shown to induce the dissolution of structural mutant p53 condensates.[2] Interestingly, it exhibits a differential effect on various p53 mutants, leading to the condensation of DNA-binding defective p53 mutants.[2] Mass spectrometry analysis has confirmed that this compound can covalently bind to mutant p53 proteins, such as p53R175H and p53Y220C.[2] This direct interaction is believed to underlie its modulatory effects on p53 condensation.

It is important to note that this compound does not appear to reactivate the transcriptional functions of mutant p53.[1][2] Instead, its activity on p53 reporter constructs may be partially mediated through the activation of p73, a p53 family member.[2]

In Vitro Characterization

The initial characterization of this compound involved a series of in vitro assays to determine its biological activity.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound.

| Table 1: Anti-proliferative Activity of this compound | |

| Cell Line | p53 Status |

| Huh7 | Mutant |

| H358 | Mutant |

| Data sourced from MedChemExpress and GlpBio product pages. |

| Table 2: Covalent Binding of this compound to Mutant p53 | |

| Mutant p53 Variant | Observed Mass Shift (Da) |

| p53R175H | +234 |

| p53Y220C | +234 |

| Data interpreted from Lemos et al. (2020). |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the initial characterization of this compound.

Cell Proliferation Assay

Objective: To determine the anti-proliferative activity of this compound in cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., Huh7, H358) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density to ensure exponential growth during the assay period.

-

Compound Treatment: A serial dilution of this compound is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or CellTiter-Glo® luminescent cell viability assay.

-

For MTT assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

For CellTiter-Glo® assay: The reagent, which measures ATP levels, is added to the wells, and luminescence is measured.

-

-

Data Analysis: The absorbance or luminescence values are normalized to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated using a non-linear regression analysis.

Mutant p53 Condensation Assay

Objective: To visualize the effect of this compound on mutant p53 condensates in living cells.

Methodology:

-

Cell Line Generation: A cell line stably expressing a fluorescently tagged mutant p53 (e.g., p53R175H-GFP) is generated.

-

Cell Culture and Plating: The engineered cells are cultured and seeded onto glass-bottom dishes suitable for live-cell imaging.

-

Compound Treatment: this compound is added to the cells at a specific concentration.

-

Live-Cell Imaging: The cells are imaged using a high-resolution confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂). Time-lapse imaging is performed to observe the dynamics of the fluorescently tagged mutant p53 condensates before and after the addition of the compound.

-

Image Analysis: The images are analyzed to quantify changes in the number, size, and intensity of the p53 condensates over time.

Mass Spectrometry for Covalent Binding

Objective: To determine if this compound binds covalently to mutant p53 protein.

Methodology:

-

Protein Incubation: Recombinant mutant p53 protein (e.g., p53R175H) is incubated with this compound or a vehicle control under controlled conditions (e.g., specific buffer, temperature, and time).

-

Sample Preparation: The protein samples are desalted and prepared for mass spectrometry analysis.

-

Mass Spectrometry: The samples are analyzed using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The mass of the intact protein is measured.

-

Data Analysis: The mass spectra of the this compound-treated protein and the control protein are compared. A mass shift in the treated sample corresponding to the molecular weight of this compound (or a fragment thereof) indicates covalent binding.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the workflows of the key experiments.

Caption: Proposed mechanism of this compound on structural mutant p53 condensates.

Caption: Experimental workflow for the cell proliferation assay.

Caption: Experimental workflow for the mutant p53 condensation assay.

Conclusion

This compound represents a novel chemical probe for studying the biology of mutant p53 condensation. Its discovery and initial characterization have provided valuable insights into a potential new strategy for targeting cancers with specific TP53 mutations. The data presented in this technical guide summarize the foundational knowledge of this compound, highlighting its mechanism of action and in vitro activities. The detailed experimental protocols and visual workflows serve as a resource for researchers in the field of cancer biology and drug discovery, facilitating further investigation into the therapeutic potential of modulating mutant p53 condensates. Further research is warranted to explore the in vivo efficacy, safety profile, and the full spectrum of its biological effects.

References

In-Depth Technical Guide to BAY 1892005: A Modulator of Mutant p53 Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 1892005 is a novel small molecule compound that has emerged as a significant tool in cancer research, particularly in the context of tumors harboring mutations in the p53 tumor suppressor protein. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It details its mechanism of action as a modulator of mutant p53 condensation, presents key quantitative data in a structured format, and outlines detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers investigating p53-targeted cancer therapies and cellular processes involving protein condensation.

Chemical Structure and Properties

This compound is a synthetically derived organic compound. Its chemical identity and core properties are summarized below.

Chemical Structure:

-

IUPAC Name: 2-chloro-N-(4-(2-fluorophenyl)thiazol-2-yl)acetamide[1]

-

CAS Number: 2036352-13-1[1]

-

Chemical Formula: C₁₁H₈ClFN₂OS[1]

-

Molecular Weight: 270.71 g/mol [1]

-

SMILES: O=C(NC1=NC(C2=CC=CC=C2F)=CS1)CCl[1]

Physicochemical Properties:

| Property | Value | Source |

| Solubility | DMSO > 100 mg/mL | Commercial Suppliers |

| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years | Commercial Suppliers |

| Storage (In solution) | -80°C for up to 6 months; -20°C for up to 1 month | Commercial Suppliers |

Mechanism of Action and Biological Activity

This compound is characterized as a modulator of the p53 protein, with a specific activity on p53 condensates. It is important to note that its mechanism does not involve the reactivation of mutant p53.[1][2]

Covalent Binding to Mutant p53

A key feature of this compound's mechanism is its ability to covalently bind to mutant p53 proteins.[3] Mass spectrometry analysis has confirmed this covalent interaction with specific p53 mutants, including p53R175H and p53Y220C.[3] This direct binding is indicative of a targeted engagement with the p53 protein.

Modulation of p53 Condensates

Recent research has highlighted the role of protein condensation in cellular function and disease. In the context of cancer, certain mutant forms of p53 can form condensate-like structures within the nucleus of living cells. This compound has been shown to induce the rapid dissolution of these structural mutant p53 condensates.[3] This activity suggests a potential therapeutic strategy for cancers driven by specific p53 mutations that lead to aggregation.

Anti-proliferative Activity

This compound exhibits anti-proliferative effects in cancer cell lines with varying p53 mutation statuses. The half-maximal inhibitory concentrations (IC50) for cell proliferation have been determined in several cell lines, as detailed in the table below.

| Cell Line | p53 Mutation Status | IC50 (µM) | Source |

| Huh7 | p53Y220C | 11.2 | [2] |

| H358 | - | 11.1 | [2] |

Signaling Pathways

The primary signaling pathway influenced by this compound is the p53 signaling pathway, particularly in the context of mutant p53. The compound's ability to dissolve mutant p53 condensates can impact the downstream effects of these aberrant proteins.

Caption: Modulation of the p53 signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published research.

Cell Proliferation Assay

This protocol is used to determine the IC50 value of this compound in cancer cell lines.

Caption: Workflow for determining the anti-proliferative activity of this compound.

Methodology:

-

Cell Seeding: Plate cells at a density of 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere and recover for 4 hours.

-

Compound Addition: Prepare serial dilutions of this compound in the appropriate cell culture medium and add to the wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Viability Reagent: Add a cell viability reagent, such as Cell Counting Kit-8 (CCK-8), to each well and incubate for an additional 4 hours.

-

Absorbance Measurement: Measure the optical density at 450 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the absorbance against the log of the compound concentration and fitting the data to a dose-response curve.

Analysis of p53 Condensate Dissolution

This protocol utilizes live-cell imaging to observe the effect of this compound on mutant p53 condensates.

Methodology:

-

Cell Culture and Transfection: Culture cells expressing fluorescently tagged mutant p53 (e.g., tagRFP-p53Y220C) on glass-bottom dishes suitable for live-cell imaging.

-

Compound Treatment: Treat the cells with this compound at a concentration known to be effective.

-

Time-Lapse Imaging: Acquire time-lapse images of the cells using a confocal microscope equipped with an environmental chamber to maintain physiological conditions.

-

Image Analysis: Analyze the time-lapse images to observe the dynamics of the fluorescently tagged p53 condensates, specifically looking for their dissolution over time following compound addition.

Covalent Binding Analysis via Mass Spectrometry

This protocol confirms the covalent interaction between this compound and mutant p53.

Methodology:

-

Incubation: Incubate purified recombinant mutant p53 protein with this compound.

-

Mass Spectrometry: Analyze the protein-compound mixture using mass spectrometry.

-

Data Analysis: Look for a mass shift in the p53 protein corresponding to the molecular weight of this compound, which would indicate covalent binding.[3]

Conclusion

This compound represents a promising chemical probe and potential therapeutic lead for cancers with specific p53 mutations. Its unique mechanism of action, involving the dissolution of mutant p53 condensates through covalent binding, offers a novel approach to targeting the oncogenic functions of mutant p53. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the biological activities and therapeutic potential of this compound. Further in vivo studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its efficacy in preclinical cancer models.

References

BAY 1892005: A Modulator of Mutant p53 Condensates with Anti-Proliferative Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 1892005 is a novel small molecule that has been identified as a regulator of the tumor suppressor protein p53. Specifically, it targets and modulates the condensate-like states of mutant p53, a protein implicated in a vast number of human cancers. Unlike conventional approaches that aim to reactivate mutant p53's transcriptional functions, this compound acts on the physical properties of p53 protein aggregates, leading to the dissolution of these structures. This whitepaper provides a technical overview of the reported anti-cancer activities of this compound, detailing its mechanism of action, preclinical data in specific cancer cell lines, and the underlying experimental methodologies.

Mechanism of Action

The tumor suppressor p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest, apoptosis, and DNA repair.[1] Mutations in the TP53 gene can lead to the production of a dysfunctional protein that not only loses its tumor-suppressive functions but can also gain oncogenic properties. These mutant p53 proteins often misfold and form aggregates or condensates within the cell nucleus.[2]

This compound has been shown to directly interact with and modulate these mutant p53 condensates.[2] Its mechanism of action involves:

-

Direct Binding to Mutant p53: Mass spectrometry analysis has confirmed that this compound covalently binds to specific p53 mutants, including p53R175H and p53Y220C. This direct interaction is a key step in its ability to alter the physical state of the protein.[2]

-

Stabilization of p53 Protein: The compound has been observed to stabilize both wild-type p53 (p53WT) and the mutant p53Y220C.[2] This stabilization may prevent the protein from adopting a misfolded conformation prone to aggregation.

-

Dissolution of Mutant p53 Condensates: Time-lapse imaging of cancer cells has demonstrated that treatment with this compound leads to the rapid dissolution of pre-formed structural mutant p53 condensates.[2] However, it is important to note that this action does not lead to the reactivation of the mutant p53's transcriptional activity.[3][4]

This unique mechanism of modulating the physical state of mutant p53 aggregates, rather than restoring its function, represents a novel therapeutic strategy for cancers harboring specific TP53 mutations.

In Vitro Anti-Cancer Activity

The anti-proliferative effects of this compound have been evaluated in cancer cell lines with known p53 mutations. The available quantitative data is summarized in the table below.

| Cell Line | Cancer Type | p53 Mutation Status | IC50 (µM) | Reference |

| Huh7 | Hepatocellular Carcinoma | p53Y220C | 11.2 | [3] |

| H358 | Non-Small Cell Lung Cancer | p53-null | 11.1 | [3] |

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines

The data indicates that this compound exhibits anti-proliferative activity in the low micromolar range in these cell lines. The activity in the p53-null H358 cell line suggests that the effects of this compound may not be exclusively dependent on the presence of a mutant p53 protein and could involve other mechanisms, which warrants further investigation.

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanism of action and a general experimental workflow for assessing compounds like this compound, the following diagrams are provided.

Experimental Protocols

While specific, detailed protocols for the studies on this compound are not publicly available, the following outlines the general methodologies for the key experiments cited.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

-

Cell Seeding: Cancer cell lines (e.g., Huh7, H358) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment:

-

MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured at a specific wavelength.

-

CellTiter-Glo® Assay: A reagent containing luciferase and its substrate is added to the wells to measure ATP levels, which correlate with the number of viable cells. Luminescence is measured using a plate reader.

-

-

Data Analysis: The absorbance or luminescence values are normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.

Mass Spectrometry for Covalent Binding Analysis

-

Protein Incubation: Recombinant mutant p53 protein (e.g., p53R175H) is incubated with this compound under specific buffer and temperature conditions for a defined period.

-

Sample Preparation: The protein-compound mixture is prepared for mass spectrometry analysis, which may involve desalting and concentration steps.

-

Mass Spectrometry Analysis: The sample is analyzed using a high-resolution mass spectrometer (e.g., ESI-Q-TOF).

-

Data Interpretation: The resulting mass spectra are analyzed for a mass shift in the protein corresponding to the molecular weight of this compound, which would indicate covalent binding.

Time-Lapse Microscopy for p53 Condensate Dissolution

-

Cell Transfection: Cancer cells are transiently transfected with a plasmid encoding a fluorescently tagged mutant p53 (e.g., GFP-p53R175H).

-

Live-Cell Imaging Setup: The transfected cells are plated on a glass-bottom dish suitable for live-cell imaging and placed in a microscope incubator chamber that maintains optimal temperature, humidity, and CO2 levels.

-

Baseline Imaging: Pre-treatment images are acquired to visualize the existing mutant p53 condensates.

-

Compound Addition: this compound is added to the cell culture medium.

-

Time-Lapse Imaging: Images are captured at regular intervals over a period of several hours to observe the dynamics of the p53 condensates in response to the compound.

-

Image Analysis: The acquired images are analyzed to quantify changes in the number, size, and intensity of the fluorescent p53 condensates over time.

Conclusion and Future Directions

This compound represents a promising new approach in the development of targeted cancer therapies. Its unique mechanism of modulating the physical state of mutant p53 condensates has shown anti-proliferative activity in preclinical models of hepatocellular carcinoma and non-small cell lung cancer.

Further research is needed to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Expansion of Cancer Type Profiling: Evaluating the activity of this compound across a broader panel of cancer cell lines with different p53 mutations to identify the most responsive cancer types.

-

In Vivo Efficacy Studies: Conducting xenograft studies in animal models to assess the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of this compound in a whole-organism setting.

-

Elucidation of Downstream Pathways: Investigating the cellular signaling pathways that are affected by the dissolution of mutant p53 condensates to better understand the molecular basis of its anti-proliferative effects.

-

Combination Therapy Studies: Exploring the potential synergistic effects of this compound with other anti-cancer agents, such as chemotherapy or other targeted therapies.

The continued investigation of this compound and similar p53 condensate modulators holds the potential to open new avenues for the treatment of cancers driven by TP53 mutations.

References

- 1. Subcutaneous Xenograft Models for Studying PDT In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Modulatory Role of BAY 1892005 on p53 Liquid-Liquid Phase Separation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability. Its function is tightly regulated, and mutations in the p53 gene are prevalent in a majority of human cancers. Recent studies have highlighted the importance of liquid-liquid phase separation (LLPS) in the regulation of p53 function, with aberrant phase separation and aggregation of mutant p53 being linked to its loss-of-function and gain-of-function activities. BAY 1892005 has emerged as a small molecule modulator of p53 condensates. This technical guide provides an in-depth overview of the role of this compound in modulating p53 LLPS, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying mechanisms and workflows.

Introduction to p53 Liquid-Liquid Phase Separation

The p53 protein, a crucial transcription factor, can undergo LLPS to form biomolecular condensates within the cell nucleus.[1][2] These condensates are dynamic, liquid-like droplets that are thought to play a role in concentrating p53 and its interacting partners, thereby facilitating its transcriptional activity and response to cellular stress.[3][4] However, certain cancer-associated mutations in p53 can alter its phase behavior, leading to the formation of more rigid, aggregate-like structures.[2][5] This transition from a liquid-like to a solid-like state is associated with a loss of normal p53 function and the acquisition of oncogenic properties.[2][5] The modulation of mutant p53 condensation, therefore, presents a promising therapeutic strategy for cancers harboring p53 mutations.

This compound: A Modulator of p53 Condensates

This compound is a small molecule that has been identified as a modulator of mutant p53 condensates.[1][5][6] It has been shown to interact directly with p53 and lead to the dissolution of condensates formed by structural p53 mutants.[6] Unlike some other molecules that target mutant p53, this compound acts on the condensates without reactivating the mutant p53's transcriptional function.[1][5][6]

Quantitative Data on this compound-p53 Interaction

The interaction between this compound and various p53 proteins has been characterized using biophysical techniques. The following tables summarize the key quantitative findings.

Table 1: Stabilization of p53 Variants by this compound as determined by nano-Differential Scanning Fluorimetry (nDSF) [6]

| p53 Variant | Change in Melting Temperature (ΔTm) in °C |

| p53WT | +0.8 |

| p53Y220C | +1.1 |

| p53R175H | -0.4 |

This data indicates a direct interaction and stabilizing effect of this compound on wild-type and Y220C mutant p53, while a destabilizing effect was observed for the R175H mutant under the tested conditions.

Table 2: Covalent Binding of this compound to Mutant p53 Confirmed by Mass Spectrometry [6]

| p53 Variant | Mass Shift Observed (Da) | Interpretation |

| p53R175H | +234 | Covalent binding of one molecule of this compound. |

| p53R175H | +468 | Partial two-fold covalent binding of this compound. |

| p53Y220C | +234 | Covalent binding of one molecule of this compound. |

The observed mass shifts correspond to the molecular weight of this compound, confirming its covalent adduction to the mutant p53 proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effect of this compound on p53 LLPS.

Live-Cell Imaging of p53 Condensate Dissolution

This protocol describes the use of time-lapse fluorescence microscopy to visualize the effect of this compound on pre-formed mutant p53 condensates in living cells.

Materials:

-

H1299 (p53-null) or other suitable cancer cell line

-

Expression vector for fluorescently tagged mutant p53 (e.g., tagRFP-p53R175H)

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound stock solution (in DMSO)

-

Confocal microscope equipped with a live-cell imaging chamber (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed H1299 cells onto glass-bottom dishes suitable for high-resolution microscopy.

-

Transfection: Transfect the cells with the fluorescently tagged mutant p53 expression vector according to the manufacturer's protocol. Allow 24-48 hours for protein expression and condensate formation.

-

Compound Treatment: Prepare a working solution of this compound in pre-warmed cell culture medium. The final concentration should be determined based on dose-response experiments (e.g., 10 µM).

-

Live-Cell Imaging:

-

Mount the glass-bottom dish onto the confocal microscope stage within the live-cell imaging chamber.

-

Identify cells exhibiting clear fluorescent p53 condensates.

-

Acquire a baseline image (t=0) before adding the compound.

-

Carefully replace the cell culture medium with the medium containing this compound.

-

Immediately start time-lapse imaging, acquiring images at regular intervals (e.g., every 1-5 minutes) for a desired duration (e.g., 1-2 hours).

-

-

Data Analysis: Analyze the time-lapse images to observe the dynamics of p53 condensate dissolution. Quantify the change in condensate number, size, and fluorescence intensity over time.

nano-Differential Scanning Fluorimetry (nDSF) for Protein Stability

This protocol outlines the use of nDSF to measure the change in the melting temperature (Tm) of p53 upon binding to this compound.

Materials:

-

Purified recombinant p53 protein (wild-type and mutants)

-

Assay buffer (e.g., 25 mM KPi pH 7.2, 150 mM NaCl, 5 mM DTT)

-

This compound stock solution (in DMSO)

-

nanoDSF instrument (e.g., Prometheus)

-

Capillaries for the nanoDSF instrument

Procedure:

-

Sample Preparation:

-

Prepare a solution of the p53 protein in the assay buffer at a final concentration of 1 mg/mL.

-

Prepare a series of dilutions of the this compound stock solution in the assay buffer.

-

Mix the p53 protein solution with either DMSO (control) or the this compound dilutions to achieve the desired final compound concentrations. Ensure the final DMSO concentration is constant across all samples (e.g., 1%).

-

-

nDSF Measurement:

-

Load the samples into the nanoDSF capillaries according to the manufacturer's instructions.

-

Place the capillaries into the instrument.

-

Set the temperature ramp from 20°C to 95°C with a heating rate of 1°C/min.

-

Monitor the intrinsic tryptophan fluorescence at 330 nm and 350 nm.

-

-

Data Analysis:

-

The instrument software will calculate the ratio of the fluorescence intensities (F350/F330) as a function of temperature.

-

The melting temperature (Tm) is determined from the inflection point of the melting curve.

-

Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (protein + DMSO) from the Tm of the samples containing this compound.

-

Mass Spectrometry for Covalent Binding Analysis

This protocol describes the use of intact protein mass spectrometry to confirm the covalent binding of this compound to p53.

Materials:

-

Purified recombinant p53 protein

-

Assay buffer (e.g., 25 mM KPi pH 7.2, 150 mM NaCl, 5 mM DTT)

-

This compound stock solution (in DMSO)

-

Mass spectrometer (e.g., ESI-Q-TOF)

-

Desalting column

Procedure:

-

Incubation:

-

Mix the p53 protein with this compound at a molar ratio of 1:100 in the assay buffer. A control sample with DMSO should be prepared in parallel.

-

Incubate the mixture at room temperature for a defined period (e.g., 1-2 hours).

-

-

Sample Preparation for MS:

-

Desalt the protein-compound mixture using a desalting column to remove non-volatile salts.

-

-

Mass Spectrometry Analysis:

-

Infuse the desalted sample into the mass spectrometer.

-

Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

-

-

Data Analysis:

-

Deconvolute the raw mass spectrum to obtain the molecular weight of the protein.

-

Compare the molecular weight of the p53 protein incubated with this compound to the control. An increase in mass corresponding to the molecular weight of this compound (270.71 g/mol ) indicates covalent binding.

-

Visualizing Mechanisms and Workflows

Graphviz diagrams are provided below to illustrate the key signaling pathways and experimental workflows.

Caption: Proposed mechanism of this compound action on mutant p53 condensates.

Caption: Experimental workflow for live-cell imaging of p53 condensate dissolution.

Caption: Experimental workflow for nano-DSF analysis of p53 stability.

Conclusion

This compound represents a novel approach to targeting mutant p53 by modulating its liquid-liquid phase separation properties. The data presented in this guide demonstrate its direct and covalent interaction with p53, leading to the dissolution of pathogenic condensates. The detailed experimental protocols provide a framework for researchers to further investigate the mechanism of action of this compound and to screen for other small molecules with similar activities. The visualization of the proposed mechanism and experimental workflows aims to facilitate a deeper understanding of this promising therapeutic strategy. Further research is warranted to fully elucidate the downstream cellular consequences of modulating p53 LLPS with compounds like this compound and to explore its potential in a clinical setting.

References

- 1. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]

- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 6. Protein-ligand affinity determinations using covalent labeling-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Covalent Binding of BAY 1892005 to p53 Mutants and Modulation of Condensates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53 is frequently mutated in human cancers, leading to loss of its protective functions and, in some cases, the gain of oncogenic properties. A hallmark of many p53 mutants is their propensity to form aggregates or condensates within the cell nucleus. The small molecule BAY 1892005 has been identified as a modulator of these mutant p53 condensates. Contrary to initial descriptions, compelling evidence demonstrates that this compound acts through a covalent binding mechanism to specific p53 mutants, leading to the dissolution of these nuclear condensates. This guide provides a detailed technical overview of the covalent interaction between this compound and p53 mutants, the experimental methodologies used to characterize this interaction, and the downstream cellular consequences.

Mechanism of Action: Covalent Binding and Condensate Dissolution

This compound is a regulator of the p53 protein that specifically targets mutant forms of p53 that form condensate-like structures in the nucleus.[1] Its mechanism of action is centered on the covalent modification of specific structural p53 mutants, notably p53-R175H and p53-Y220C .[1] This irreversible binding event leads to a significant alteration in the biophysical properties of the mutant p53 protein, resulting in the dissolution of established nuclear condensates.[1]

It is crucial to note that while this compound directly engages mutant p53, its primary effect appears to be the modulation of these condensates rather than the reactivation of the mutant p53's transcriptional functions.[1]

Targeted p53 Mutants

-

p53-R175H: A hotspot structural mutant that destabilizes the DNA-binding domain of p53.

-

p53-Y220C: Another common structural mutant where the mutation creates a surface crevice that can be targeted by small molecules.

Signaling and Functional Consequences

The dissolution of mutant p53 condensates by this compound represents a novel therapeutic strategy. These condensates are thought to contribute to the gain-of-function activities of mutant p53 by sequestering other tumor suppressors and altering transcriptional programs. By dissolving these structures, this compound may disrupt these oncogenic functions.

While direct p53 transcriptional reactivation is not observed, studies suggest that the cellular effects of this compound may be partially mediated through the activation of other p53 family members, such as p73.[1] The disruption of the condensates may release sequestered transcription factors, leading to a complex downstream signaling cascade.

Data Presentation

Quantitative data on the interaction of this compound with p53 mutants is summarized below.

| Parameter | Value | p53 Mutant | Method | Reference |

| Mass Adduct | +234 Da | p53-R175H | Intact Protein Mass Spectrometry | [1] |

| +234 Da (single), +468 Da (double) | p53-Y220C | Intact Protein Mass Spectrometry | [1] | |

| Cell Proliferation IC50 | 11.2 µM | Huh7 (p53-Y220C) | Cell-based assay | [2] |

| 11.1 µM | H358 (p53 mutant) | Cell-based assay | [2] | |

| Thermal Stabilization (ΔTm) | Significant | p53-WT, p53-Y220C | Nano-differential scanning fluorimetry (nDSF) | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate replication and further investigation.

Intact Protein Mass Spectrometry for Covalent Binding Assessment

This protocol is designed to confirm the covalent adduction of this compound to mutant p53.

Objective: To determine the change in molecular weight of mutant p53 upon incubation with this compound.

Materials:

-

Purified recombinant mutant p53 protein (e.g., p53-R175H or p53-Y220C)

-

This compound

-

DMSO (for compound stock solution)

-

Mass spectrometry-compatible buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

-

Liquid chromatography system for desalting

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the purified mutant p53 protein to a final concentration of 5-10 µM in the MS-compatible buffer.

-

Add this compound to the protein solution at a molar excess (e.g., 10-fold). A DMSO vehicle control should be run in parallel.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-4 hours) to allow for covalent bond formation.

-

-

Sample Cleanup:

-

Before MS analysis, remove non-covalently bound compound and salts using an online desalting column or other appropriate methods like zip-tipping.

-

-

Mass Spectrometry Analysis:

-

Acquire mass spectra for both the this compound-treated and vehicle-treated p53 samples.

-

Deconvolute the resulting multi-charged spectra to determine the average molecular weight of the protein.

-

-

Data Analysis:

-

Compare the molecular weight of the this compound-treated p53 with the vehicle-treated control. A mass increase corresponding to the molecular weight of this compound (minus any leaving groups) confirms covalent binding. A mass shift of 234 Da is indicative of covalent binding of this compound.[1]

-

Live-Cell Imaging of Mutant p53 Condensate Dissolution

This protocol allows for the visualization and quantification of the dissolution of mutant p53 condensates in response to this compound treatment.

Objective: To monitor the spatiotemporal dynamics of mutant p53 condensates in living cells upon treatment with this compound.

Materials:

-

A p53-null cell line (e.g., Saos2)

-

Expression vector for a fluorescently-tagged p53 mutant (e.g., tagRFP-p53-R175H)

-

Transfection reagent

-

Live-cell imaging microscope with environmental control (37°C, 5% CO2)

-

This compound

-

DMSO (vehicle control)

Procedure:

-

Cell Culture and Transfection:

-

Culture Saos2 cells in appropriate media.

-

Transfect the cells with the fluorescently-tagged p53 mutant expression vector. Allow 24-48 hours for protein expression. Cells expressing the fluorescent p53 mutant will show distinct nuclear puncta (condensates).[1]

-

-

Live-Cell Imaging Setup:

-

Plate the transfected cells in a glass-bottom dish suitable for live-cell imaging.

-

Mount the dish on the microscope stage and allow the cells to equilibrate in the heated, CO2-controlled chamber.

-

-

Image Acquisition:

-

Identify cells exhibiting clear nuclear condensates.

-

Acquire baseline images (t=0) before adding the compound.

-

Add this compound (at a suitable concentration, e.g., 1-10 µM) or DMSO vehicle to the cells.

-

Acquire time-lapse images at regular intervals (e.g., every 15-30 minutes) for several hours to monitor the dissolution of the condensates.[1]

-

-

Data Analysis:

-

Quantify the changes in the condensates over time. This can be done by measuring the number, size, and intensity of the fluorescent puncta in the nucleus. A decrease in these parameters over time in the this compound-treated cells compared to the vehicle control indicates condensate dissolution.

-

Conclusion and Future Directions

This compound represents a promising pharmacological tool and potential therapeutic lead that operates through a distinct mechanism of covalent modification and dissolution of oncogenic mutant p53 condensates. The provided data and protocols offer a framework for researchers to further investigate this novel mode of action.

Future research should focus on:

-

Identifying the specific cysteine residue(s) on p53 mutants that are covalently modified by this compound.

-

Elucidating the detailed downstream signaling pathways that are activated upon condensate dissolution.

-

Determining the in vivo efficacy of this compound in preclinical models of cancers harboring these specific p53 mutations.

-

Investigating potential off-target effects of this reactive small molecule.

Understanding the intricacies of this compound's interaction with mutant p53 will be pivotal in advancing the development of new therapeutic strategies for a significant portion of human cancers.

References

Unveiling the Preclinical Profile of BAY 1892005: A Novel Modulator of Mutant p53 Condensates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical and in vitro data available for BAY 1892005, a novel small molecule identified as a modulator of the tumor suppressor protein p53. The information presented herein is curated from publicly available scientific literature and supplier technical data.

Core Mechanism of Action: Targeting Mutant p53 Condensates

This compound is characterized as a regulator of p53 protein that specifically acts on mutant p53 condensates.[1][2][3][4][5][6][7] Unlike molecules aimed at reactivating mutant p53's transcriptional functions, this compound's primary mechanism involves the dissolution of aberrant, condensed forms of structural p53 mutants.[3]

Preclinical evidence demonstrates that this compound directly interacts with p53. It has been shown to covalently bind to mutant p53 variants, including p53-R175H and p53-Y220C.[3][4] This covalent modification is a key aspect of its mechanism, leading to the breakdown of the condensate structures.[3] Furthermore, studies indicate that this compound can stabilize the wild-type p53 and the p53-Y220C mutant protein.[3][4]

In Vitro Anti-Proliferative Activity

This compound has demonstrated anti-proliferative effects in cancer cell lines harboring p53 mutations. The half-maximal inhibitory concentration (IC50) values have been reported for the following cell lines:

| Cell Line | p53 Status | IC50 (µM) | Citation |

| Huh7 | Mutant | 11.2 | [1][3] |

| H358 | Mutant | 11.1 | [1][3] |

Detailed Methodologies of Key Experiments

The following sections outline plausible experimental protocols for the characterization of this compound, based on standard laboratory procedures for similar compounds.

Cell Viability Assay

This assay is fundamental in determining the anti-proliferative effect of this compound on cancer cell lines.

References

- 1. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]

- 3. emerypharma.com [emerypharma.com]

- 4. MTT assay [bio-protocol.org]

- 5. Assessment of Thermal Stability of Mutant p53 Proteins by Differential Scanning Fluorimetry(DSF) - STEMart [ste-mart.com]

- 6. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermal shift assay - Wikipedia [en.wikipedia.org]

BAY 1892005: A Covalent Modulator of Mutant p53 Condensates for Investigating p53 Biology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BAY 1892005, a novel small molecule that serves as a valuable tool for studying the complex biology of the tumor suppressor protein p53. This compound acts as a regulator of p53 protein, specifically targeting p53 condensates without reactivating mutant p53.[1] Its unique mechanism of action, involving covalent binding to specific p53 mutants, offers a powerful approach to dissecting the roles of p53 in cancer and other diseases. This document outlines the mechanism of action, provides key quantitative data, details experimental protocols, and presents visual representations of relevant pathways and workflows to facilitate the use of this compound in research and drug discovery.

Mechanism of Action: Covalent Modification and Modulation of p53 Condensates

This compound is a p53 protein modulator that has been shown to act on p53 condensates.[1][2] A key feature of its mechanism is the covalent binding to specific mutant p53 proteins. Mass spectrometry analysis has confirmed that this compound covalently binds to mutant p53 proteins, including R175H and Y220C. This covalent interaction is a critical aspect of its function and provides a stable modification for studying p53 dynamics.

Furthermore, this compound has demonstrated the ability to stabilize wild-type p53 and the mutant p53Y220C. This stabilization effect can be leveraged in experimental settings to investigate the consequences of increased p53 protein levels and their impact on cellular processes.

A fascinating aspect of this compound's activity is its differential effect on p53 condensates depending on the mutation status. It has been observed to dissolve condensates of structural p53 mutants while promoting the condensation of DNA-binding defective mutants like p53R273H. This dual activity makes it a unique tool for exploring the formation, dissolution, and functional significance of these biomolecular condensates in p53 biology.

dot

Caption: Mechanism of this compound on p53.

Quantitative Data

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines, demonstrating its potential as a tool to inhibit cell growth in the context of specific p53 mutations.

| Cell Line | p53 Status | IC50 (µM) |

| Huh7 | Mutant | 11.2[1] |

| H358 | Mutant | 11.1[1] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments to characterize its effects on p53 biology.

Cell Proliferation Assay

This protocol is for determining the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines with known p53 status

-

Complete cell culture medium

-

This compound

-

96-well plates

-

Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the concentration of this compound.

Western Blotting for p53 and Downstream Targets

This protocol is for analyzing the protein levels of p53 and its downstream targets after treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against p53, p21, PUMA, etc.

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentration for the desired time.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Immunofluorescence for p53 Localization and Condensates

This protocol is for visualizing the subcellular localization of p53 and the effect of this compound on p53 condensates.

Materials:

-

Cancer cell lines

-

Coverslips

-

Complete cell culture medium

-

This compound

-

Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against p53

-

Fluorophore-conjugated secondary antibody

-

DAPI

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a 24-well plate and allow them to adhere.

-

Treat the cells with this compound.

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block the cells with blocking buffer for 30 minutes.

-

Incubate with the primary p53 antibody for 1 hour.

-

Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour.

-

Wash with PBS and counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

dot

Caption: Experimental workflow with this compound.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model. Specific details may need to be optimized based on the cell line and animal model used.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell lines with desired p53 status

-

Matrigel (optional)

-

This compound

-

Vehicle for in vivo administration

-

Calipers for tumor measurement

-

Animal handling and monitoring equipment

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in 100-200 µL of PBS or medium, with or without Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound or vehicle to the mice according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.

-

Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

This compound is a valuable chemical probe for investigating the multifaceted biology of p53. Its ability to covalently modify specific p53 mutants and modulate the formation of p53 condensates provides a unique opportunity to explore the mechanisms underlying p53 function and dysfunction in cancer. The data and protocols presented in this guide are intended to facilitate the use of this compound as a research tool, ultimately contributing to a deeper understanding of p53 signaling and the development of novel therapeutic strategies.

References

Unraveling the Cellular Impact of BAY 1892005: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 1892005 is a novel small molecule that has garnered significant interest for its unique mechanism of action targeting mutant p53, a key driver in a multitude of cancers. Unlike conventional approaches that aim to reactivate mutant p53's tumor-suppressive functions, this compound modulates the aberrant condensation of mutant p53 protein. This in-depth technical guide synthesizes the current understanding of the cellular pathways affected by this compound treatment. It provides a comprehensive overview of its molecular mechanism, its impact on cancer cell proliferation, and detailed protocols for key experimental procedures to facilitate further research in this promising area of oncology drug development.

Introduction

The tumor suppressor protein p53 is a critical regulator of cellular homeostasis, orchestrating responses to a variety of stress signals to maintain genomic integrity. Mutations in the TP53 gene are the most common genetic alteration in human cancers, often leading to the expression of a full-length mutant p53 protein that not only loses its tumor-suppressive functions but can also acquire oncogenic "gain-of-function" (GOF) properties.[1][2][3][4][5] One of the emerging hallmarks of many p53 mutants is their propensity to form amyloid-like aggregates and undergo liquid-liquid phase separation, forming distinct nuclear condensates. These condensates are thought to contribute to the pathological activity of mutant p53.

This compound, an aminothiazole-based compound, represents a novel therapeutic strategy that directly targets these mutant p53 condensates. This guide will delve into the molecular and cellular consequences of this compound treatment, providing a foundational resource for researchers investigating its therapeutic potential.

Mechanism of Action: Dissolution of Mutant p53 Condensates

The primary mechanism of action of this compound is the dissolution of mutant p53 condensates. This is achieved through direct, covalent binding to specific p53 mutant proteins.

Key Findings:

-

Covalent Binding: Mass spectrometry analysis has confirmed that this compound covalently binds to mutant p53, with demonstrated activity against the R175H and Y220C variants.

-

Condensate Dissolution: Time-lapse microscopy of cancer cells expressing fluorescently tagged mutant p53 has shown that treatment with this compound leads to a rapid dissolution of these nuclear condensates.

-

No Reactivation of Mutant p53: Crucially, studies indicate that while this compound modulates the physical state of mutant p53, it does not lead to the reactivation of its wild-type transcriptional functions.[6][7][8] This distinguishes it from other p53-targeting strategies.

The following diagram illustrates the proposed mechanism of action of this compound.

Cellular Pathways Affected by this compound Treatment

While this compound does not appear to reactivate canonical p53 signaling, its ability to disrupt mutant p53 condensates leads to significant anti-proliferative effects. The precise downstream pathways mediating this effect are an active area of investigation.

Inhibition of Cancer Cell Proliferation

Treatment with this compound has been shown to inhibit the proliferation of cancer cell lines harboring TP53 mutations.

| Cell Line | p53 Mutation | IC50 (µM) | Reference |

| Huh7 | Y220C | 11.2 | [6][8] |

| H358 | R273H | 11.1 | [6] |

Table 1: Anti-proliferative Activity of this compound in p53-mutated Cancer Cell Lines.

The disruption of mutant p53 condensates likely interferes with the oncogenic gain-of-function activities of these proteins, which are known to promote cell proliferation, survival, and tumorigenicity.[1]

Potential Impact on Gain-of-Function (GOF) Pathways

Mutant p53 GOF is mediated through interactions with other transcription factors and signaling molecules, leading to altered gene expression that promotes cancer progression. By dissolving the condensates, this compound may disrupt these protein-protein interactions and abrogate the pro-tumorigenic transcriptional programs driven by mutant p53. Further research is required to elucidate the specific GOF pathways that are inhibited by this compound treatment.

The following diagram illustrates the potential impact of this compound on mutant p53 GOF.

Experimental Protocols

To facilitate further investigation into the cellular effects of this compound, this section provides detailed protocols for key experiments.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell line of interest (e.g., Huh7, H358)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment with this compound.

Materials:

-

6-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Treat cells in a flask with various concentrations of this compound for a defined period (e.g., 24 hours).

-

After treatment, trypsinize the cells and count them.

-

Seed a known number of cells (e.g., 200-1000 cells, depending on the expected toxicity) into 6-well plates containing fresh, drug-free medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Wash the plates with PBS and fix the colonies with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).

-

Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Immunofluorescence for Mutant p53 Condensates

This protocol allows for the visualization of mutant p53 condensates within cells and the assessment of their dissolution following this compound treatment.

Materials:

-

Cells grown on coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against p53

-

Fluorescently labeled secondary antibody

-